molecular formula C17H12N4 B1663151 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline CAS No. 849924-96-5

4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline

Cat. No. B1663151
M. Wt: 272.3 g/mol
InChI Key: AOCUYJNCUIRZRW-UHFFFAOYSA-N
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Description

“4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline” is a chemical compound with the CAS Number: 849924-96-5. It has a molecular weight of 272.31 . The IUPAC name for this compound is 4-[3-(3-pyridinyl)-1H-pyrazol-4-yl]quinoline .


Molecular Structure Analysis

The molecular formula of “4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline” is C17H12N4 . The InChI Code for this compound is 1S/C17H12N4/c1-2-6-16-14(5-1)13(7-9-19-16)15-11-20-21-17(15)12-4-3-8-18-10-12/h1-11H, (H,20,21) .


Physical And Chemical Properties Analysis

The melting point of “4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline” is 113-116 (dec) .

Scientific Research Applications

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, including compounds structurally related to 4-(3-pyridin-3-yl-1h-pyrazol-4-yl)quinoline, have been optimized as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective inhibition of ATM, making them suitable for probing ATM inhibition in vivo and potentially for therapeutic applications (Degorce et al., 2016).

Antimalarial and Antimicrobial Agents

Compounds structurally related to 4-(3-pyridin-3-yl-1h-pyrazol-4-yl)quinoline have been synthesized and shown moderate to good antimalarial activity and good antimicrobial activity against bacterial and fungal strains (Sonker & Pathak, 2018).

Phosphodiesterase 10A Inhibitors

Quinoline derivatives, including those structurally similar to 4-(3-pyridin-3-yl-1h-pyrazol-4-yl)quinoline, have been synthesized and evaluated as inhibitors of phosphodiesterase 10A (PDE10A). These compounds have shown promise in improving metabolic stability and exhibiting beneficial effects in models of hyperlocomotion and memory impairment (Hamaguchi et al., 2014).

Antibacterial Activity

A series of novel quinoline derivatives, including those structurally related to 4-(3-pyridin-3-yl-1h-pyrazol-4-yl)quinoline, have demonstrated potent antibacterial activity. This highlights their potential as effective antimicrobial agents (Joshi et al., 2011).

Transforming Growth Factor Beta Type I Receptor Kinase Inhibition

Quinoline derivatives, including those structurally related to 4-(3-pyridin-3-yl-1h-pyrazol-4-yl)quinoline, have been synthesized and evaluated for their ability to inhibit the Transforming Growth Factor Beta Type I receptor kinase. These compounds exhibit significant enzyme and cellular activity, indicating their potential in TGF-beta related therapies (Li et al., 2004).

Safety And Hazards

The safety information available indicates that “4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(5-pyridin-3-yl-1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-6-16-14(5-1)13(7-9-19-16)15-11-20-21-17(15)12-4-3-8-18-10-12/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCUYJNCUIRZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398836
Record name 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline

CAS RN

849924-96-5
Record name 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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